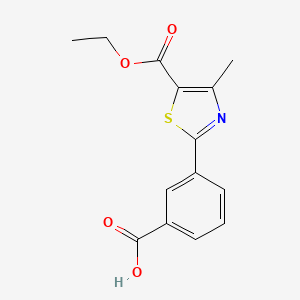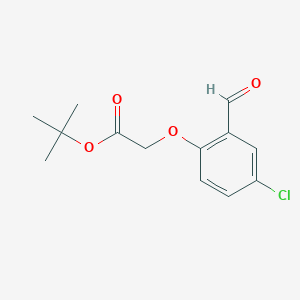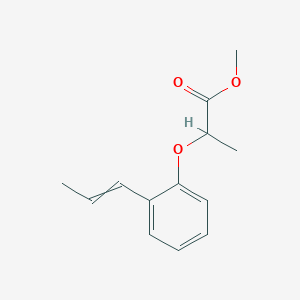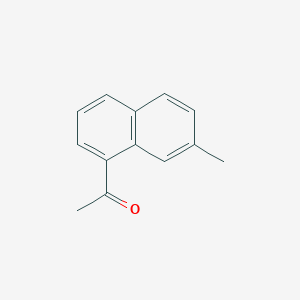
1-(7-methylnaphthalen-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-methylnaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 7th position and an ethanone group at the 1st position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(7-methylnaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 7-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7-methylnaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 7-Methyl-1-naphthoic acid.
Reduction: 1-(7-Methyl-1-naphthyl)ethanol.
Substitution: 1-(7-Bromo-1-naphthyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(7-methylnaphthalen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(7-methylnaphthalen-1-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of use.
Vergleich Mit ähnlichen Verbindungen
1-Acetylnaphthalene: Similar structure but lacks the methyl group at the 7th position.
1-(4-Methyl-1-naphthyl)ethanone: Methyl group is at the 4th position instead of the 7th.
1-(1-Naphthyl)ethanone: Lacks the methyl group entirely.
Uniqueness: 1-(7-methylnaphthalen-1-yl)ethan-1-one is unique due to the specific positioning of the methyl and ethanone groups, which can influence its reactivity and interactions in chemical and biological systems
Eigenschaften
Molekularformel |
C13H12O |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-(7-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-6-7-11-4-3-5-12(10(2)14)13(11)8-9/h3-8H,1-2H3 |
InChI-Schlüssel |
MCHMETCDEDLRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2C(=O)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


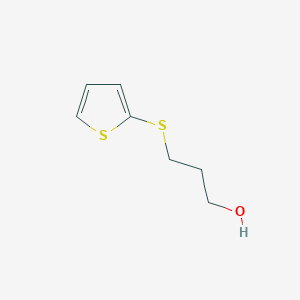
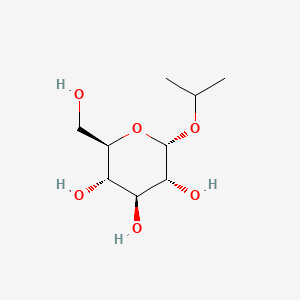
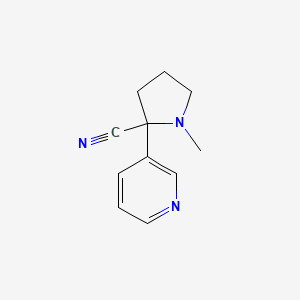
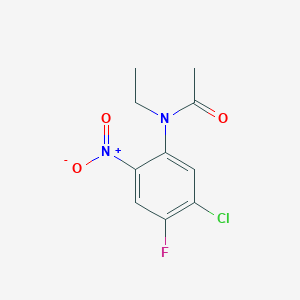
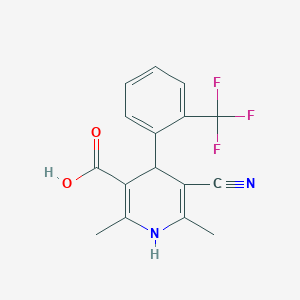
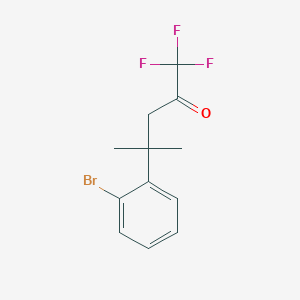
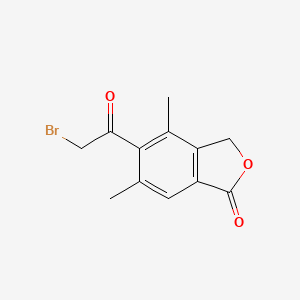
![N-[2-(2-chloro-5-iodopyrimidine-4-ylamino)ethyl]acetamide](/img/structure/B8313735.png)
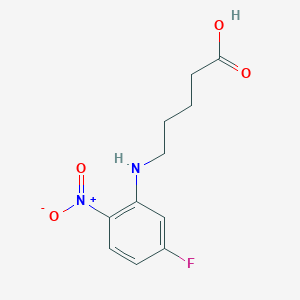
![[3-(4-Cyano-butoxy)-phenyl]-acetic acid](/img/structure/B8313747.png)
![2-Ethyl-9-methyl-13-(3-phenylpropyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8313761.png)
